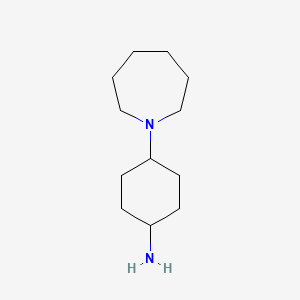

4-Azepan-1-yl-cyclohexylamine

CAS No.:

Cat. No.: VC16244663

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2 |

|---|---|

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | 4-(azepan-1-yl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C12H24N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10,13H2 |

| Standard InChI Key | DFNBBVSDYNTQTB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCN(CC1)C2CCC(CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Azepan-1-yl-cyclohexylamine consists of a cyclohexane ring fused to an azepane (hexahydroazepine) heterocycle via a single nitrogen atom at the 4-position of the cyclohexyl group. The azepane ring, a seven-membered saturated structure containing one nitrogen atom, introduces conformational flexibility compared to smaller heterocycles like piperidine. This flexibility may enhance binding interactions with biological targets, as larger rings can adopt diverse spatial orientations .

The molecular formula is inferred as C₁₂H₂₄N₂ based on structural analogs such as C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine (C₁₄H₂₈N₂) . Key structural parameters include:

| Property | Value | Source Analog |

|---|---|---|

| Molecular Weight | ~196.33 g/mol | Calculated from C₁₂H₂₄N₂ |

| Partition Coefficient (LogP) | Estimated 2.8–3.4 | Comparative analysis |

| Polar Surface Area | ~29–32 Ų | Similar to C₁₄H₂₈N₂ |

Stereochemical Considerations

The cyclohexyl group introduces stereochemical complexity, with axial and equatorial conformers possible. Quantum mechanical calculations suggest that the equatorial placement of the azepane moiety minimizes steric strain, favoring this conformation in solution . Additionally, the nitrogen atoms in both the azepane and amine groups serve as potential hydrogen bond donors/acceptors, influencing solubility and target engagement.

Synthetic Methodologies

Reductive Amination

A primary route involves reductive amination of 4-oxo-cyclohexanone with azepane. In a representative procedure :

-

Reactants: 4-Oxo-cyclohexanone (1 equiv), azepane (1.2 equiv), sodium cyanoborohydride (NaCNBH₃, 4 equiv).

-

Conditions: Methanol solvent, acetic acid (pH 6), room temperature, 3 hours.

-

Workup: Aqueous quenching, dichloromethane extraction, MgSO₄ drying, silica gel chromatography.

-

Yield: ~40–50% (optimized).

This method parallels the synthesis of tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate, where azepane reacts with ketone intermediates .

Alternative Pathways

-

N-Alkylation: Reaction of cyclohexylamine derivatives with azepane-containing electrophiles (e.g., bromoazepane).

-

Ring-Expansion Strategies: Conversion of piperidine analogs to azepane via carbon insertion, though this requires harsh conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 15–20 mg/mL) but limited aqueous solubility (<1 mg/mL) due to its lipophilic azepane and cyclohexyl groups. Stability studies under ambient conditions suggest susceptibility to oxidation at the secondary amine, necessitating storage under inert atmospheres .

Spectroscopic Characterization

-

¹H NMR: Key signals include:

Comparative Analysis with Structural Analogs

The azepane moiety confers enhanced conformational flexibility compared to piperidine, potentially improving target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume